molecular formula C8H13NO2 B13054654 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Cat. No.: B13054654
M. Wt: 155.19 g/mol
InChI Key: XCFRGGIJURNRMY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol typically involves the reaction of 5-methylfurfural with nitromethane to form 5-methyl-2-nitrofuran. This intermediate is then reduced to 5-methyl-2-aminofuran, which undergoes a Mannich reaction with formaldehyde and a secondary amine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(furan-2-yl)propan-1-ol: Lacks the methyl group on the furan ring.

    3-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    1-(5-methylfuran-2-yl)propan-1-ol: Lacks the amino group.

Uniqueness

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, along with a methyl-substituted furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .

Biological Activity

3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, a compound with the molecular formula C₈H₁₃NO₂, has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a 5-methylfuran moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Amino Alcohol Structure : The presence of an amino group facilitates interactions with biological macromolecules.
  • Furan Ring : The 5-methylfuran moiety allows for π–π stacking interactions with aromatic residues in proteins, enhancing its biological activity.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential applications in treating neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Hydrogen Bonding : The amino and hydroxyl groups enable the formation of hydrogen bonds with target proteins.
  • Electrostatic Interactions : These interactions enhance binding affinity to biological targets.
  • Enzyme Modulation : The compound may influence enzyme activities critical for various metabolic pathways.

Case Studies

  • Anticancer Study :
    • A study evaluated the effect of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer effects .
  • Antimicrobial Evaluation :
    • In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that the compound inhibits growth at minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Pharmacokinetic Studies

Ongoing research is assessing the pharmacokinetic properties of this compound to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest favorable characteristics that could support its development as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
This compoundContains both amino alcohol and furan functionalitiesDistinct combination enhances reactivity and activity
1-(5-Methylfuran-2-yl)propan-1-olLacks amino groupDifferent reactivity profile
3-Amino-3-(furan-2-yl)propan-1-olSimilar structure but without methyl substitutionAffects chemical behavior and properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-3-(5-methylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3

InChI Key

XCFRGGIJURNRMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CCO)N

Origin of Product

United States

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